2-(piperazin-2-yl)propan-2-ol 2HCl
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Description
“2-(piperazin-2-yl)propan-2-ol 2HCl” is a chemical compound with the CAS Number: 1319591-13-3 . It has a molecular weight of 217.14 and its IUPAC name is (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 217.14 and is typically stored at temperatures between 2-8°C .Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . This means it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280 and P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection and, if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
2-piperazin-2-ylpropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHFQRHNUAMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCCN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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